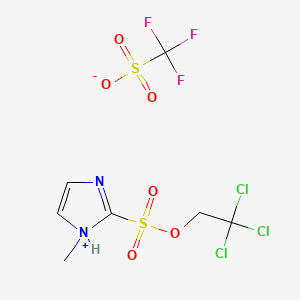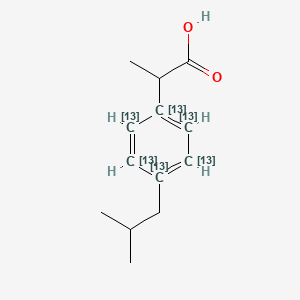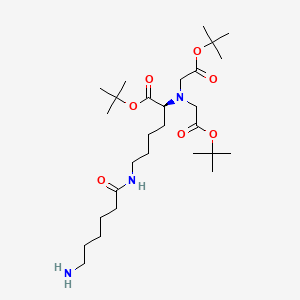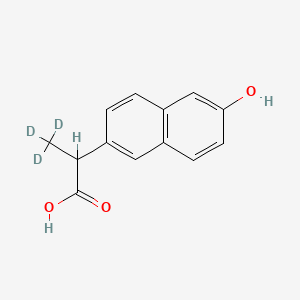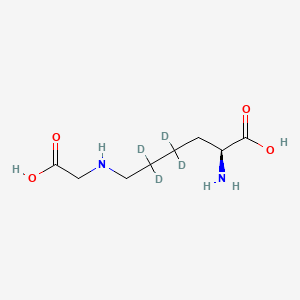
CML-d4
説明
Nepsilon-(1-Carboxymethyl)-L-lysine-d4 is a deuterated form of Nepsilon-(1-Carboxymethyl)-L-lysine, an advanced glycation end product. This compound is a nonenzymatic chemical modification of lysine, which is an amino acid. It is often used in scientific research to study the effects of glycation and its role in various diseases, including diabetes and cancer .
科学的研究の応用
Nepsilon-(1-Carboxymethyl)-L-lysine-d4 has a wide range of applications in scientific research:
Chemistry: It is used to study the Maillard reaction and the formation of advanced glycation end products.
Biology: Researchers use it to investigate the role of glycation in aging and cellular processes.
Medicine: The compound is studied for its involvement in diseases such as diabetes, cancer, and cardiovascular diseases.
Industry: It is used in the development of diagnostic tools and therapeutic agents
作用機序
Target of Action
CML-d4, also known as (2S)-2-amino-6-(carboxymethylamino)-4,4,5,5-tetradeuteriohexanoic acid or Nepsilon-(1-Carboxymethyl)-L-lysine-d4, is primarily targeted at the BCR-ABL1 oncoprotein . This oncoprotein plays a pivotal role in the pathology, diagnosis, and treatment of Chronic Myeloid Leukemia (CML) . The BCR-ABL1 fusion protein is an optimal target for tyrosine kinase inhibitors (TKIs) that aim for the adenosine triphosphate (ATP) binding site of ABL1 .
Mode of Action
The compound interacts with its targets, particularly the BCR-ABL1 oncoprotein, to inhibit the phosphorylation of the tyrosine residues on substrates . This impedes the downstream signaling effects of the oncogenic protein . Mutations can occur in the atp binding site of abl1, causing resistance by preventing the binding of many of these drugs .
Biochemical Pathways
The presence of the fusion oncogene BCR-ABL1 leads to the clonal expansion of hematopoietic stem cells (HSC) and the pathogenesis of CML . BCR-ABL1 contributes to CML leukemia stem cells (LSCs), identified by survival promotion, the capacity of self-renewal, and differentiation to aberrant hematopoietic subsets and resistance to apoptosis through the activation of various signaling molecules and pathways in downstream of the BCR-ABL protein .
Pharmacokinetics
This compound is a deuterium-labeled compound . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the inhibition of the BCR-ABL1 oncoprotein . This results in the disruption of the uncontrolled proliferation of myeloid cells, a characteristic feature of CML .
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nepsilon-(1-Carboxymethyl)-L-lysine-d4 typically involves the reaction of lysine with glyoxal or methylglyoxal under controlled conditions. The reaction is carried out in an aqueous solution at a pH of around 7.4, which is the physiological pH. The reaction mixture is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product .
Industrial Production Methods
Industrial production of Nepsilon-(1-Carboxymethyl)-L-lysine-d4 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then packaged and stored under controlled conditions to maintain its stability .
化学反応の分析
Types of Reactions
Nepsilon-(1-Carboxymethyl)-L-lysine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions and its interaction with other molecules .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under basic conditions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or thiols under mild conditions.
Major Products
The major products formed from these reactions include various derivatives of Nepsilon-(1-Carboxymethyl)-L-lysine-d4, which are used to study the compound’s properties and its role in biological systems .
類似化合物との比較
Similar Compounds
Nepsilon-(1-Carboxymethyl)-L-lysine: The non-deuterated form of the compound.
Nepsilon-(1-Carboxyethyl)-L-lysine: Another advanced glycation end product formed by the reaction of lysine with methylglyoxal.
Nepsilon-(1-Carboxymethyl)-L-arginine: A similar compound formed by the glycation of arginine.
Uniqueness
Nepsilon-(1-Carboxymethyl)-L-lysine-d4 is unique due to its deuterated form, which makes it particularly useful in mass spectrometry studies. The presence of deuterium atoms allows for precise tracking and quantification of the compound in biological samples, providing valuable insights into its role in various physiological and pathological processes .
特性
IUPAC Name |
(2S)-2-amino-6-(carboxymethylamino)-4,4,5,5-tetradeuteriohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXSIDPKKIEIMI-WCEGGVOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(=O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669796 | |
| Record name | N~6~-(Carboxymethyl)-L-(4,4,5,5-~2~H_4_)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936233-18-0 | |
| Record name | N~6~-(Carboxymethyl)-L-(4,4,5,5-~2~H_4_)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


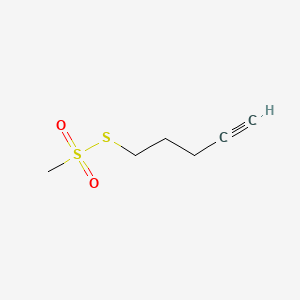
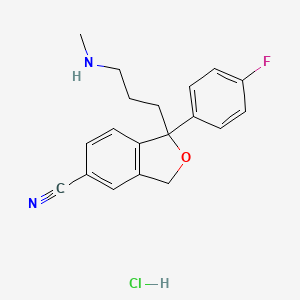
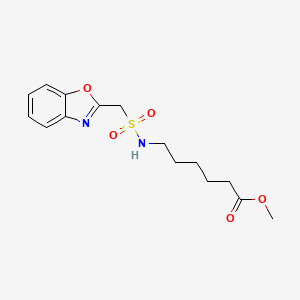

![5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B563789.png)
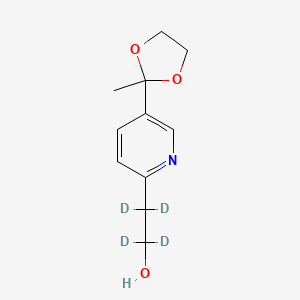
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)
